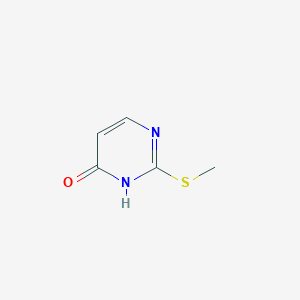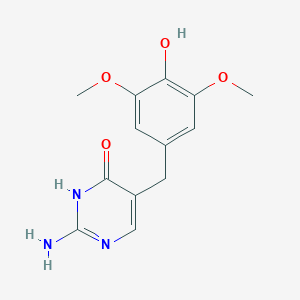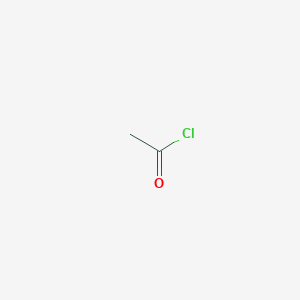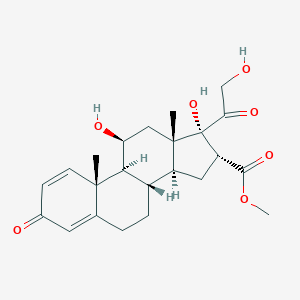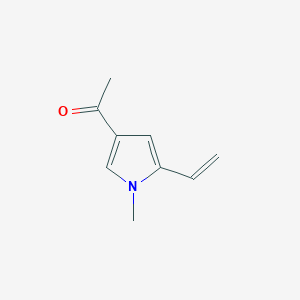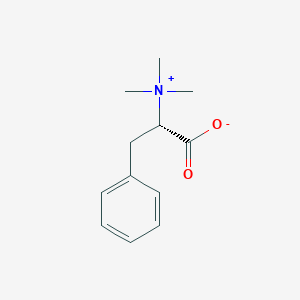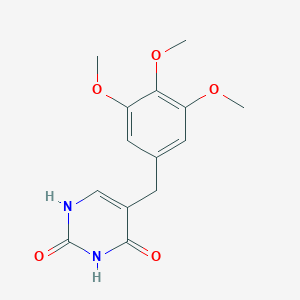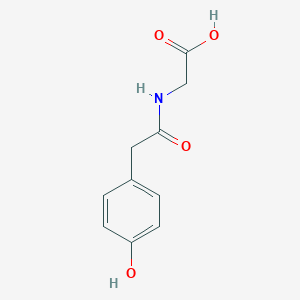![molecular formula C10H13N5O2S B048241 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide CAS No. 120386-11-0](/img/structure/B48241.png)
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound is a pyrrolopyrimidine derivative that has been synthesized using a variety of methods. In
Applications De Recherche Scientifique
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide has been studied for its potential applications in various fields of science. In the medical field, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by interfering with their DNA replication process. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide involves its ability to inhibit the activity of certain enzymes involved in DNA replication. Specifically, this compound inhibits the activity of thymidylate synthase, which is an enzyme that is essential for the synthesis of thymidine, a building block of DNA. By inhibiting this enzyme, the compound prevents cancer cells from replicating their DNA, thereby inhibiting their growth.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide have been studied extensively. In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have neuroprotective effects. Specifically, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide in lab experiments is its ability to selectively inhibit thymidylate synthase without affecting other enzymes involved in DNA replication. This allows for more precise targeting of cancer cells and reduces the risk of side effects. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide. One area of interest is the development of new synthesis methods that can produce higher yields of the compound with greater purity. Another area of research is the identification of new applications for this compound, such as its use in the treatment of other types of cancer or neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis method for 4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide varies depending on the desired purity and yield of the compound. One commonly used method involves the reaction of 4-(2-hydroxyethoxymethyl)-7-nitro-pyrrolo[2,3-d]pyrimidine-5-carbothioamide with ammonium thiocyanate in the presence of a catalyst. This reaction produces the desired compound with a yield of approximately 70%.
Propriétés
Numéro CAS |
120386-11-0 |
|---|---|
Nom du produit |
4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
Formule moléculaire |
C10H13N5O2S |
Poids moléculaire |
267.31 g/mol |
Nom IUPAC |
4-amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-6(9(12)18)3-15(5-17-2-1-16)10(7)14-4-13-8/h3-4,16H,1-2,5H2,(H2,12,18)(H2,11,13,14) |
Clé InChI |
GVCLNACSYKYUHP-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=N)S |
SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N |
SMILES canonique |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=S)N |
Autres numéros CAS |
120386-11-0 |
Synonymes |
4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbothioamide 4-amino-7-((2-hydroxyethoxy)methyl)pyrrolo(2,3-d)pyrimidine-5-thiocarboxamide compound 229 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



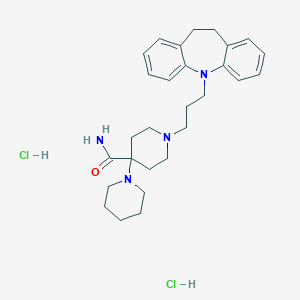
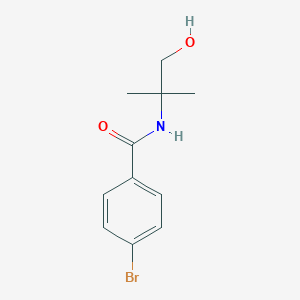
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
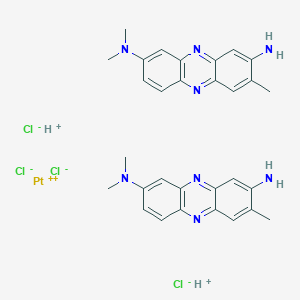
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
